molecular formula C20H26O3 B134104 17-Ethynyl-10-hydroxy-19-nortestosterone CAS No. 1236-00-6

17-Ethynyl-10-hydroxy-19-nortestosterone

Cat. No. B134104
CAS RN: 1236-00-6
M. Wt: 314.4 g/mol
InChI Key: GYRPICHNIDQFOD-RPZLJYRGSA-N
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Description

17-Ethynyl-19-nortestosterone is a synthetic variant of the naturally occurring steroid hormone testosterone. It is characterized by the modification of the testosterone structure, where the carbon at the 19th position is removed (hence "nortestosterone") and an ethynyl group is added at the 17th position. This compound has been studied for its various biological effects, including its role as an inhibitor of estrogen biosynthesis, its androgenic and anabolic effects, and its potential therapeutic applications in conditions like metastatic carcinoma of the breast .

Synthesis Analysis

The synthesis of 17-Ethynyl-19-nortestosterone derivatives has been explored to create compounds with specific biological activities. For instance, the stereocontrolled synthesis of 16-hydroxymethyl-19-nortestosterone isomers has been achieved through a Birch reduction process, followed by a Mitsunobu inversion reaction and a Zemplén deacylation to yield the desired 17α-19-nortestosterone . These synthetic approaches allow for the creation of compounds with potentially improved pharmacological profiles.

Molecular Structure Analysis

The molecular structure of 17-Ethynyl-19-nortestosterone is crucial for its biological activity. The presence of the ethynyl group at the 17th position is significant for its interaction with enzymes such as aromatase, which is responsible for the conversion of androgens to estrogens. The structural modifications confer the compound with the ability to act as a suicide inhibitor of aromatase, leading to the irreversible inactivation of the enzyme .

Chemical Reactions Analysis

Chemically, 17-Ethynyl-19-nortestosterone interacts with aromatase in a time- and concentration-dependent manner, leading to its irreversible inhibition. This interaction is facilitated by the cofactor-reduced nicotinamide adenine dinucleotide phosphate (NADPH) and is specific to the active site of the enzyme . The compound's ability to undergo such a reaction is a defining feature of its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 17-Ethynyl-19-nortestosterone influence its pharmacokinetics and pharmacodynamics. For example, the compound's interaction with liver enzymes can lead to altered metabolism of other substances, such as sulfobromophthalein (BSP), and can be associated with hyperbilirubinemia in humans . Additionally, its structural properties contribute to its biological activities, such as pituitary inhibition, androgenic and anabolic effects, and suppression of pituitary gonadotropins, which have been observed in both animal models and clinical settings .

Scientific Research Applications

  • Aromatase Inhibition : Norethisterone, a derivative of 17-Ethynyl-19-nortestosterone, has been identified as an effective irreversible inhibitor of estrogen synthetase (aromatase), crucial for converting androgens to estrogens (Osawa & Yarborough, 1982).

  • Estrogen Antagonism : Research on compounds related to 19-nortestosterone, including 17-Ethynyl-19-nortestosterone, shows varying degrees of potency in restricting uterine growth stimulated by estrone, indicating their potential as estrogen antagonists (Edgren, Calhoun, Elton, & Colton, 1959).

  • Progestational Activity : Studies have shown that 17α-ethinyl-19-nortestosterone and related compounds demonstrate significant progestational activity, which is vital for understanding their potential applications in reproductive health (Miyake & Pincus, 1958).

  • Adrenal Cortical Steroid Metabolism : The compound 17-Ethyl-19-nortestosterone has been observed to impact the metabolism of adrenal cortical steroids, influencing the liver degradation of adrenal cortical and gonadal precursors (Geller, 1962).

  • Reproductive System Effects : Studies on 17-Alpha-Ethyl-17-Hydroxynorandrostenone, a similar compound, have shown it affects the reproductive activities in animals, providing insights into its potential applications in understanding reproductive biology (Winget & Griffin, 1962).

  • Gonadotropin Suppression : 17-Ethynyl-19-nortestosterone has been effective in suppressing pituitary gonadotropin excretion, which could have implications in the treatment of certain cancers (Martin & Cuningham, 1960).

properties

IUPAC Name

(8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-3-19(22)10-8-16-15-5-4-13-12-14(21)6-11-20(13,23)17(15)7-9-18(16,19)2/h1,12,15-17,22-23H,4-11H2,2H3/t15-,16-,17-,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRPICHNIDQFOD-RPZLJYRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@]34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154051
Record name 10beta-Hydroxy-19-norethisterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Ethynyl-10-hydroxy-19-nortestosterone

CAS RN

1236-00-6
Record name 10β-Hydroxy-19-norethisterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10beta-Hydroxy-19-norethisterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Ethynyl-10-hydroxy-19-nortestosterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63012
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10beta-Hydroxy-19-norethisterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10.BETA.-HYDROXY-19-NORETHISTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C55LR6ZGS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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